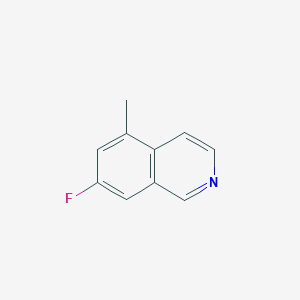

7-Fluoro-5-methylisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-5-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-9(11)5-8-6-12-3-2-10(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHUGGKUPCRGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Elucidation of 7 Fluoro 5 Methylisoquinoline Transformations

Nucleophilic and Electrophilic Substitution Reactions on the Isoquinoline (B145761) Ring System

The isoquinoline ring system presents distinct regions for nucleophilic and electrophilic attack. The nitrogen atom in the pyridine (B92270) ring deactivates this ring towards electrophilic substitution, making the benzene (B151609) ring the preferred site for such reactions. Conversely, the pyridine ring, particularly the C1 position, is activated for nucleophilic substitution.

Electrophilic Aromatic Substitution:

In general, electrophilic substitution on the isoquinoline ring occurs preferentially at the C5 and C8 positions. arsdcollege.ac.in For 7-fluoro-5-methylisoquinoline, the directing effects of the existing substituents must be considered. The methyl group at C5 is an activating, ortho-, para-directing group, while the fluorine at C7 is a deactivating, ortho-, para-directing group. Therefore, electrophilic attack would likely be directed to the C6 and C8 positions. The precise outcome would depend on the nature of the electrophile and the reaction conditions.

A study on the synthesis of 7-fluoro-1-methylisoquinoline (B6252181) from (E)-1-(3-fluorophenyl)ethanone O-acetyl oxime resulted in an inseparable 5:1 mixture with 5-fluoro-1-methylisoquinoline, highlighting the influence of the fluorine substituent on the regioselectivity of the cyclization step, which is an intramolecular electrophilic substitution. whiterose.ac.uk

Nucleophilic Aromatic Substitution:

Nucleophilic substitution on the isoquinoline core typically occurs at the C1 position. wikipedia.org In this compound, the fluorine atom at C7 could potentially undergo nucleophilic aromatic substitution (SNA_r), particularly with strong nucleophiles. The electron-withdrawing nature of the fluorine atom and the nitrogen in the heterocyclic ring would facilitate such a reaction. Studies on other fluorinated isoquinolines have demonstrated the feasibility of substituting the fluorine atom with various nucleophiles. rsc.org For instance, in a study on 1-fluoroalkyl-3-fluoroisoquinolines, the fluorine atom at the 3-position was readily substituted by oxygen, sulfur, and nitrogen nucleophiles. rsc.org

A hypothetical nucleophilic aromatic substitution on this compound is presented in the table below, based on analogous reactions.

| Reactant | Nucleophile | Potential Product | Reaction Conditions (Analogous) | Reference (Analogous) |

| This compound | Sodium methoxide | 7-Methoxy-5-methylisoquinoline | Polar solvent (e.g., DMF, DMSO), heat | smolecule.com |

| This compound | Sodium hydrosulfide | 5-Methylisoquinoline-7-thiol | Polar aprotic solvent, heat | rsc.org |

| This compound | Ammonia | 5-Methylisoquinolin-7-amine | High pressure, catalyst (e.g., copper salt) | thieme-connect.de |

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions of this compound.

Radical Cascade Reactions and Intermediate Formation

Radical cascade reactions represent a powerful tool in synthetic organic chemistry for the rapid construction of complex molecular architectures. These reactions involve a sequence of intramolecular radical additions onto unsaturated functionalities. While there is a lack of specific literature detailing the involvement of this compound in radical cascade reactions, its structural motifs suggest potential reactivity.

The isoquinoline core, particularly when activated, can act as a radical acceptor. The presence of the electron-rich methyl group and the electron-withdrawing fluorine atom could influence the stability of potential radical intermediates formed on the benzene ring.

A plausible, yet hypothetical, radical cascade could involve the generation of a radical at a side chain appended to the isoquinoline nucleus, followed by cyclization onto one of the ring's double bonds. The regioselectivity of such a cyclization would be influenced by the stability of the resulting radical adduct.

Photochemical Rearrangements and Excited-State Reactivity Pathways

The photochemical behavior of isoquinoline and its derivatives has been a subject of interest, leading to various molecular rearrangements and functionalizations. A notable example is the phosphite-mediated photochemical Current time information in Bangalore, IN. N to C rearrangement of N-alkylated isoquinolinium salts. rsc.org

In this type of transformation, the N-alkylated isoquinolinium salt, upon irradiation in the presence of a phosphite (B83602), can undergo a rearrangement to yield a meta-C-H alkylated isoquinoline. rsc.org While this specific reaction has not been reported for this compound, it provides a framework for predicting its potential photochemical reactivity.

The proposed mechanism involves the formation of a phosphite adduct with the isoquinolinium salt. Upon photoexcitation, this adduct is believed to undergo a single-electron transfer, leading to a radical pair that recombines to afford the rearranged product. The electronic nature of the substituents on the isoquinoline ring can influence the efficiency and regioselectivity of such rearrangements. rsc.org

| Substrate (Analogous) | Reagent | Product | Light Source | Yield (Analogous) | Reference |

| N-Benzylisoquinolinium bromide | Tri(trimethylsilyl) phosphite, Base | 1-(meta-Benzyl)isoquinoline | Blue LED | 85% | rsc.org |

| N-(Diphenylmethyl)-1-methylisoquinolinium bromide | Tri(trimethylsilyl) phosphite, Base | 1-Methyl-4-(diphenylmethyl)isoquinoline | Blue LED | 72% | rsc.org |

Table 2: Examples of Phosphite-Mediated Photochemical Rearrangements of Isoquinolinium Salts.

Investigations into C-N Bond Cleavage Mechanisms

Cleavage of the C-N bond within the isoquinoline ring system is an energetically demanding process due to the aromatic stability of the heterocycle. Such transformations typically require harsh conditions or specific activation of the ring. While literature specifically detailing the C-N bond cleavage of this compound is not available, general principles can be discussed.

Reductive cleavage methods, such as the Birch reduction, can lead to the saturation and eventual cleavage of the pyridine ring of isoquinoline. The presence of the fluorine and methyl groups would likely influence the regioselectivity of the initial reduction steps.

Oxidative cleavage of the isoquinoline ring is also a known transformation, often leading to phthalic acid derivatives. For this compound, oxidation would likely yield 4-fluoro-2-methylphthalic acid.

In the context of synthetic transformations, C-N bond cleavage can also be a key step in ring-opening and ring-expansion reactions of isoquinoline derivatives, although such studies on the title compound have not been reported. nuph.edu.ua

Computational and Theoretical Investigations of 7 Fluoro 5 Methylisoquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nrel.govdiva-portal.org For 7-Fluoro-5-methylisoquinoline, these calculations provide a quantitative understanding of its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in chemical reactions. ossila.com

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are key indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies, offering further insights into the molecule's behavior in chemical reactions. nih.govdergipark.org.tr

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.72 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.13 | Indicator of chemical reactivity and kinetic stability |

| Ionization Potential (I) | 6.85 | Approximate energy required to remove an electron |

| Electron Affinity (A) | 1.72 | Approximate energy released when an electron is added |

| Electronegativity (χ) | 4.285 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.565 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.390 | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | 3.578 | Propensity of the species to accept electrons |

Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic systems.

The distribution of the HOMO and LUMO across the this compound scaffold reveals regions susceptible to electrophilic and nucleophilic attack. The HOMO is generally localized on the electron-rich parts of the molecule, indicating sites prone to electrophilic attack. Conversely, the LUMO is concentrated on electron-deficient regions, highlighting potential sites for nucleophilic attack.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, capturing their movements and interactions over time. rsc.orgplos.org For this compound, MD simulations can be employed to understand how it interacts with other molecules, such as solvents or biological macromolecules. These simulations provide insights into the non-covalent interactions that govern the molecule's behavior in a condensed phase. jmcs.org.mx

The key intermolecular interactions involving this compound are expected to be π-π stacking, halogen bonding, and hydrogen bonding. The planar isoquinoline (B145761) ring system facilitates π-π stacking interactions with other aromatic molecules. The fluorine atom can participate in halogen bonding, a directional interaction with nucleophilic atoms. researchgate.net Furthermore, the nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor.

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Description |

| π-π Stacking | Attraction between the aromatic rings of two molecules. |

| Halogen Bonding | Non-covalent interaction involving the fluorine atom as a halogen bond donor. |

| Hydrogen Bonding | The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor. |

| van der Waals Forces | General non-specific attractive or repulsive forces between molecules. |

Note: The strength and prevalence of these interactions are dependent on the specific environment and interacting partners.

Theoretical Predictions of Spectroscopic Characteristics

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. researchgate.netunl.edu Theoretical predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound can be generated using appropriate quantum chemical methods.

Predicted ¹H and ¹³C NMR chemical shifts help in the assignment of experimental spectra. Theoretical IR spectra can identify characteristic vibrational frequencies associated with specific functional groups, such as C-F stretching or aromatic C-H bending. UV-Vis spectral predictions can provide information about the electronic transitions within the molecule. researchgate.net

Table 3: Theoretically Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peaks/Bands |

| ¹H NMR (ppm) | δ 8.5-9.5 (protons on the isoquinoline ring), δ 2.5-3.0 (methyl protons) |

| ¹³C NMR (ppm) | δ 110-160 (aromatic carbons), δ 15-25 (methyl carbon) |

| IR (cm⁻¹) | ~3050 (aromatic C-H stretch), ~1250 (C-F stretch), ~1600 (C=C stretch) |

| UV-Vis (nm) | λmax around 280-320 nm, corresponding to π-π* transitions |

Note: These are representative predicted values and may vary depending on the computational method and solvent effects.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. whiterose.ac.ukacs.org By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway and the structures of the transition states.

The synthesis of isoquinolines can often proceed through cyclization reactions. nih.gov Computational modeling can be used to explore different synthetic routes to this compound, evaluating the feasibility of each step by calculating the activation energies of the transition states. For instance, a plausible synthetic route could involve the cyclization of a substituted phenethylamine (B48288) derivative.

Table 4: Hypothetical Reaction Pathway and Calculated Activation Energies for the Synthesis of this compound

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Formation of an imine intermediate | 15.2 |

| 2 | Intramolecular electrophilic cyclization | 22.5 |

| 3 | Aromatization to form the isoquinoline ring | 8.7 |

Note: These activation energies are illustrative for a hypothetical synthetic pathway and would be calculated using methods like DFT.

Structure Activity Relationship Sar Studies and Rational Design Principles for 7 Fluoro 5 Methylisoquinoline Derivatives

Elucidation of Substituent Effects on Biological Target Engagement

The biological activity of 7-fluoro-5-methylisoquinoline derivatives is critically dependent on the nature and position of substituents on the isoquinoline (B145761) core. The existing fluoro and methyl groups serve as a foundational substitution pattern, from which further modifications can be explored to optimize target engagement.

Methyl Group at Position 5: The methyl group at the C-5 position primarily introduces steric bulk and alters the lipophilicity of the scaffold. This group can serve as a "hydrophobic handle," productively occupying a lipophilic pocket within the binding site of a target protein. Its presence can also enforce a specific conformation of the molecule, which may be more favorable for binding. The electronic effect of the methyl group is weakly electron-donating, which can subtly influence the reactivity and electronic distribution of the ring system.

Further SAR studies on derivatives would involve systematic modification of these and other positions. For instance, exploring a range of substituents at the C-1 or C-4 positions could probe for additional interactions with a biological target. The introduction of hydrogen bond donors or acceptors, or larger hydrophobic groups, can dramatically alter potency and selectivity. nih.gov

Table 1: Hypothetical Substituent Effects on a Kinase Target This table illustrates potential outcomes of modifying the this compound scaffold based on general SAR principles for kinase inhibitors.

| Compound | Modification | Rationale for Modification | Predicted Impact on Kinase IC50 |

| Lead (7-F, 5-Me) | - | Baseline scaffold | 100 nM |

| Analog 1a | Add -NH2 at C-1 | Introduce H-bond donor to interact with hinge region | Decrease (Improved Potency) |

| Analog 1b | Add -OCH3 at C-6 | Probe for additional hydrophobic/polar interactions | Variable |

| Analog 1c | Replace 5-Me with 5-CF3 | Increase electron-withdrawing character, alter lipophilicity | Variable |

| Analog 1d | Add 4-phenyl group | Explore larger hydrophobic pocket | Decrease (Improved Potency) |

Analysis of Positional Isomerism and Regiochemical Influence on Activity Profiles

The specific placement of the fluorine at C-7 and the methyl group at C-5 is a critical determinant of the molecule's activity. Shifting these substituents to other positions on the isoquinoline ring would result in positional isomers with distinct physicochemical properties and, consequently, different biological activity profiles. rsc.org

The regiochemistry of substituents dictates the molecule's shape, dipole moment, and the spatial orientation of its functional groups. For example, moving the fluorine atom from C-7 to C-6 or C-8 would alter its electronic influence on the nitrogen atom and the adjacent benzene (B151609) ring. Such a change could disrupt a key interaction with a target protein or, conversely, create a new favorable one. Studies on substituted isoquinolines have shown that the electronic nature of substituents on the aromatic ring is a determinant factor in their synthesis and reactivity, which often correlates with biological function. researchgate.net

Similarly, the position of the methyl group is crucial. A methyl group at C-5 projects into a different vector of space compared to a methyl group at C-6 or C-8. This can have profound implications for steric interactions within a confined binding pocket. If the C-5 position is optimal for fitting into a hydrophobic pocket, moving the methyl group to another position would likely lead to a loss of potency. Research on other heterocyclic systems has demonstrated that even subtle changes in the position of a methyl group can significantly impact biological or photophysical properties.

Table 2: Predicted Impact of Positional Isomerism on Biological Activity This table outlines the expected changes in activity based on the relocation of the fluoro and methyl substituents.

| Isomer | Description | Potential Consequence | Predicted Activity Profile |

| 7-Fluoro-5-methyl | Parent Compound | Optimal fit and electronic profile for a specific target. | Active |

| 6-Fluoro-5-methyl | F moved to C-6 | Altered dipole moment; potential clash or new H-bond. | Potentially reduced or different activity. |

| 8-Fluoro-5-methyl | F moved to C-8 | Steric and electronic environment near the nitrogen is changed. | Potentially reduced activity. |

| 7-Fluoro-6-methyl | Me moved to C-6 | Different spatial projection of the hydrophobic group. | Likely reduced activity if C-5 is key. |

| 7-Fluoro-8-methyl | Me moved to C-8 | Steric hindrance near the nitrogen atom. | Likely reduced activity. |

Principles of Molecular Design for Optimized Ligand Efficiency

In modern drug discovery, potency alone is not the sole indicator of a high-quality lead compound. The concept of ligand efficiency (LE) has emerged as a crucial metric for guiding the optimization process. wikipedia.org Ligand efficiency normalizes binding affinity (potency) for the size of the molecule, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). csmres.co.uk It is calculated as the binding energy per heavy atom.

A related and perhaps more powerful metric is Lipophilic Ligand Efficiency (LLE), which relates potency to the lipophilicity of the compound (e.g., cLogP). nih.govsciforschenonline.org The goal during lead optimization is to increase potency while minimizing the concurrent increase in molecular weight and lipophilicity, a phenomenon often referred to as "molecular obesity." sciforschenonline.org High lipophilicity can lead to poor solubility, metabolic instability, and off-target toxicity.

For derivatives of this compound, these principles are applied by making modifications that provide the largest gains in binding energy for the smallest increase in size and lipophilicity. For example, adding a small, well-placed functional group that forms a strong hydrogen bond with the target is a highly efficient optimization strategy. In contrast, adding a large, greasy alkyl chain that only provides weak, non-specific hydrophobic interactions would be considered inefficient. Successful optimization often involves increasing LLE, indicating that potency is being improved more than lipophilicity. nih.govsciforschenonline.org

Table 3: Conceptual Lead Optimization Guided by Ligand Efficiency Metrics This table provides a hypothetical example of optimizing a this compound derivative.

| Compound | pIC50 | HAC | cLogP | LE | LLE | Comment |

| Fragment Hit | 5.0 | 12 | 2.0 | 0.42 | 3.0 | Good starting point with high LE. |

| Lead Compound | 7.0 | 15 | 3.0 | 0.47 | 4.0 | Potency and LLE improved. |

| Optimized Candidate | 8.5 | 18 | 3.5 | 0.47 | 5.0 | Excellent potency and LLE in the ideal range. |

| Inefficient Analog | 7.5 | 22 | 5.0 | 0.34 | 2.5 | Inefficient: large increase in size/lipophilicity for modest potency gain. |

Advanced Spectroscopic and Chromatographic Characterization of 7 Fluoro 5 Methylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 7-Fluoro-5-methylisoquinoline, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are utilized to assign every proton and carbon atom in the molecule, confirming the specific substitution pattern.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In a typical solvent like CDCl₃, the methyl group protons at position 5 are expected to appear as a singlet in the upfield region. The aromatic protons will resonate at lower fields, with their chemical shifts and multiplicities influenced by the electron-withdrawing nitrogen atom and the fluorine substituent. The fluorine atom at C-7 will introduce additional complexity through heteronuclear coupling (J-coupling) to nearby protons, most notably H-6 and H-8.

The ¹³C NMR spectrum, usually recorded with broadband proton decoupling, reveals the chemical shift of each unique carbon atom. The presence of the fluorine atom has a significant effect, inducing a large one-bond coupling (¹J_CF) for C-7 and smaller two- and three-bond couplings (²J_CF, ³J_CF) for neighboring carbons, which can be observed in a non-decoupled spectrum. ceitec.cz

Predicted ¹H and ¹³C NMR Data for this compound

This table presents predicted chemical shifts (δ) in ppm and coupling constants (J) in Hz. Actual values may vary based on solvent and experimental conditions.

Interactive Table: Predicted NMR Data

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted Couplings (Hz) |

|---|---|---|---|

| C1/H1 | ~9.2 (s) | ~152.0 | |

| C3/H3 | ~8.5 (d) | ~143.0 | ³J_HH ≈ 5.8 |

| C4/H4 | ~7.6 (d) | ~118.0 | ³J_HH ≈ 5.8 |

| C4a | - | ~128.0 (d) | ⁴J_CF ≈ 2-3 |

| C5 | - | ~135.0 (d) | ³J_CF ≈ 3-4 |

| 5-CH₃ | ~2.6 (s) | ~19.0 | |

| C6/H6 | ~7.4 (dd) | ~115.0 (d) | ³J_HH ≈ 9.0, ³J_HF ≈ 6.0 |

| C7 | - | ~162.0 (d) | ¹J_CF ≈ 245-255 |

| C8/H8 | ~7.8 (dd) | ~120.0 (d) | ³J_HH ≈ 9.0, ⁴J_HF ≈ 8-9 |

| C8a | - | ~136.0 (d) | ²J_CF ≈ 15-20 |

While one-dimensional spectra provide initial data, two-dimensional (2D) NMR experiments are essential for unambiguous assignments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the predicted proton signals for H-1, H-3, H-4, H-6, H-8, and the methyl protons to their corresponding carbon atoms (C-1, C-3, C-4, C-6, C-8, and the methyl carbon). ceitec.cz

Correlations from the methyl protons (5-CH₃) to C-5 and the quaternary carbon C-4a.

Correlations from H-1 to the quaternary carbons C-8a and C-4a.

Correlations from H-6 to C-5, C-7, and C-8.

Correlations from H-8 to C-7, C-1, and C-4a. These correlations allow for the complete assembly of the carbon skeleton and confirm the positions of the substituents. ceitec.cz

The choice of solvent can influence NMR spectra. Changing the solvent from a non-polar one like chloroform-d (B32938) (CDCl₃) to a polar, hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can induce changes in chemical shifts. The lone pair of electrons on the isoquinoline (B145761) nitrogen can interact with deuterated protic solvents or polar aprotic solvents, leading to a general downfield shift of the proton signals, particularly those closest to the nitrogen atom (e.g., H-1 and H-8). These solvent-induced shifts can sometimes help to resolve overlapping signals and provide additional confirmation of assignments.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula: C₁₀H₈FN), high-resolution mass spectrometry (HRMS) provides a precise mass measurement that can confirm the elemental composition.

The fragmentation of isoquinolines upon electron impact ionization typically involves initial cleavages around the heterocyclic ring. researchgate.net The molecular ion peak [M]⁺• would be the parent peak. Common fragmentation pathways would include the loss of a hydrogen radical to form the stable [M-H]⁺ ion, or the loss of the methyl group to form an [M-CH₃]⁺ fragment. A characteristic fragmentation for isoquinolines is the expulsion of hydrogen cyanide (HCN), which would lead to a fragment corresponding to [M-HCN]⁺• or [M-H-HCN]⁺. The presence of the fluorine atom is generally stable on the aromatic ring, and its loss is less common, though fragments corresponding to the loss of CF or other fluorine-containing species are possible under certain conditions. nist.gov

Predicted HRMS Data and Key Fragments for this compound

Interactive Table: Predicted Mass Spectrometry Data

| Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺• | [C₁₀H₈FN]⁺• | 161.0641 | Molecular Ion |

| [M-H]⁺ | [C₁₀H₇FN]⁺ | 160.0563 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | [C₉H₅FN]⁺ | 146.0406 | Loss of a methyl radical |

| [M-HCN]⁺• | [C₉H₇F]⁺• | 134.0532 | Loss of hydrogen cyanide from the molecular ion |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Analysis

UV-Vis and IR spectroscopy provide complementary information regarding the electronic transitions and vibrational modes of the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) is expected to show multiple absorption bands characteristic of the isoquinoline aromatic system. libretexts.org These arise from π→π* electronic transitions. Similar to other isoquinolines, three main absorption regions are expected: a high-energy β-band (around 220-230 nm), a p-band (or para-band, around 270-280 nm) which is often structured, and a low-energy, lower intensity α-band (around 310-330 nm). farmaciajournal.com The exact position and intensity of these bands are influenced by the substituents and the solvent.

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. farmaciajournal.combeilstein-journals.org For this compound, the spectrum would be dominated by absorptions from the aromatic ring and the methyl group.

Predicted Key IR Absorption Bands for this compound

Interactive Table: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980-2870 | Medium-Weak | Methyl C-H Stretch |

| 1620-1580 | Medium-Strong | C=C and C=N Aromatic Ring Stretching |

| 1500-1450 | Medium-Strong | C=C Aromatic Ring Stretching |

| 1250-1150 | Strong | C-F Stretch |

| 900-675 | Strong | Out-of-plane C-H Bending |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

HPLC is a cornerstone technique for determining the purity of a compound and for its purification from reaction mixtures or impurities. rsc.org For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically most effective.

An RP-HPLC analysis would likely employ a C18 (octadecylsilyl) stationary phase, which is non-polar. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes by protonating the basic nitrogen.

For analytical purposes, a gradient elution (where the proportion of the organic solvent is increased over time) is often used to separate the target compound from any impurities, which might have significantly different polarities. The compound would be detected using a UV detector, set to one of the absorption maxima identified by UV-Vis spectroscopy (e.g., ~275 nm). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. For preparative HPLC, the same principles apply, but larger columns and higher flow rates are used to isolate larger quantities of the pure compound.

Applications of 7 Fluoro 5 Methylisoquinoline in Chemical Biology and Synthetic Research

Development as Chemical Probes for Biochemical Investigations

Chemical probes are indispensable tools in chemical biology for the elucidation of protein function and the validation of new drug targets. nih.govpromega.co.uk An ideal chemical probe exhibits high potency, selectivity, and cellular activity. promega.co.uk The development of such probes often involves the synthesis of small molecules that can interact with a specific biological target. nih.gov

While direct research on 7-fluoro-5-methylisoquinoline as a chemical probe is not extensively documented in the reviewed literature, the broader class of substituted isoquinolines has shown significant promise. For instance, derivatives of isoquinoline (B145761) have been developed as inhibitors for various enzymes, a key characteristic of many chemical probes. nih.gov The introduction of a fluorine atom can enhance the binding affinity and selectivity of a molecule for its target protein, a desirable feature for a chemical probe. nih.gov

The development of a chemical probe often starts with a "hit" compound identified from a screening campaign, which is then optimized for potency and selectivity. nih.gov The general workflow for developing a chemical probe is outlined in the table below.

Table 1: General Workflow for Chemical Probe Development

| Step | Description | Key Considerations |

|---|---|---|

| 1. Hit Identification | Screening of compound libraries to find molecules with desired biological activity. | Diversity of the library, robustness of the assay. |

| 2. Hit-to-Lead Optimization | Chemical modification of the hit compound to improve potency and selectivity. | Structure-activity relationship (SAR) studies, computational modeling. nih.gov |

| 3. In Vitro Characterization | Detailed biochemical and biophysical assays to confirm the mechanism of action. | Target engagement, selectivity profiling against related proteins. |

| 4. Cellular Activity Assessment | Evaluation of the probe's effect in a cellular context. | Cell permeability, on-target effects in cells. promega.co.uk |

| 5. In Vivo Validation (Optional) | Testing the probe in animal models to study biological processes in a whole organism. | Pharmacokinetic and pharmacodynamic properties. |

This table outlines the general process of developing a chemical probe, a process that could theoretically be applied to this compound.

Utilization as Versatile Building Blocks in the Synthesis of Complex Organic Molecules

Organic building blocks are relatively simple molecules that can be used in the construction of more complex structures. alfa-chemistry.comcymitquimica.com Their utility lies in their predictable reactivity and the structural motifs they introduce. Heterocyclic compounds, in particular, are fundamental building blocks in organic synthesis. openaccessjournals.com

This compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of more elaborate molecules. The fluorine and methyl groups can influence the reactivity of the isoquinoline core and provide sites for further functionalization. While specific examples detailing the use of this compound as a building block are sparse in the available literature, the synthesis of various substituted isoquinolines is well-established. whiterose.ac.uk For example, a rhodium(III)-catalyzed C-H activation/annulation reaction using aryl ketoxime esters has been employed to produce a mixture of 5-fluoro-1-methylisoquinoline and 7-fluoro-1-methylisoquinoline (B6252181). whiterose.ac.uk Such synthetic methodologies highlight the accessibility of fluorinated isoquinoline scaffolds for further chemical exploration.

The strategic use of building blocks allows for the modular and efficient synthesis of complex target molecules. alfa-chemistry.com

Contribution to Target-Oriented Synthesis and Lead Compound Discovery

Target-oriented synthesis (TOS) is a strategy in organic synthesis that aims to prepare a specific molecule, often a natural product or a designed bioactive compound, in an efficient and logical manner. psu.eduunits.it This approach is central to drug discovery, where the goal is to synthesize a "lead compound" that exhibits a desired pharmacological activity and can be further optimized into a drug candidate. nih.govfrontiersin.org

The isoquinoline scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes isoquinoline derivatives, including this compound, attractive starting points for target-oriented synthesis and lead discovery programs. The process of drug discovery often begins with the identification of a lead compound, which then undergoes extensive chemical modification to improve its properties. wjarr.com

Structure-activity relationship (SAR) studies, which systematically modify the structure of a lead compound to understand its effect on biological activity, are a critical component of this process. nih.govmdpi.comnih.gov For example, studies on other substituted isoquinolines have shown that the position and nature of substituents can dramatically impact their biological activity. mdpi.com While specific SAR studies for this compound are not detailed in the searched literature, the general principles of lead optimization would apply.

Table 2: Key Stages in Early Drug Discovery

| Stage | Description | Relevance of this compound |

|---|---|---|

| Target Identification & Validation | Identifying a biological target associated with a disease. nih.gov | The isoquinoline core is a privileged scaffold, suggesting potential for interaction with various targets. nih.gov |

| Hit Identification | Screening for compounds that modulate the target's activity. | Could be identified as a "hit" in a high-throughput screening campaign. |

| Lead Generation | Synthesizing and testing analogs of a hit to establish a structure-activity relationship. frontiersin.org | Could serve as a core structure for generating a library of analogs. |

| Lead Optimization | Modifying the lead compound to improve its drug-like properties. researchgate.net | The fluoro and methyl groups offer sites for chemical modification to enhance potency and selectivity. |

This table illustrates the stages of early drug discovery where a compound like this compound could potentially contribute.

Expansion of Chemical Space for Heterocyclic Compound Libraries

The creation of diverse libraries of chemical compounds is essential for high-throughput screening and the discovery of new bioactive molecules. acs.org Heterocyclic compounds are particularly important in this context due to their prevalence in biologically active molecules. openaccessjournals.com The synthesis of libraries of related compounds allows for the systematic exploration of chemical space and the identification of novel structures with desired properties.

The synthesis of derivatives of this compound would contribute to the expansion of the available chemical space for heterocyclic compound libraries. The presence of the fluorine atom and the methyl group provides opportunities for creating a diverse set of analogs through various chemical transformations. For example, the fluorine atom could potentially be displaced via nucleophilic aromatic substitution, or further functionalization could be achieved through reactions on the isoquinoline ring system. The synthesis of a library of compounds based on the this compound scaffold would provide a valuable resource for screening against a wide range of biological targets.

Q & A

Q. What interdisciplinary frameworks integrate chemical synthesis and pharmacological evaluation of this compound?

- Methodological Answer : Adopt a PICO framework (Population: enzyme/cell line; Intervention: compound concentration; Comparison: control analogs; Outcome: IC/EC) to structure hypothesis-driven studies. Use mixed-methods analysis (e.g., synergy scores for combination therapies) .

- Ethical Compliance : Ensure cytotoxicity assays adhere to institutional biosafety protocols (e.g., ICH guidelines for in vitro testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.